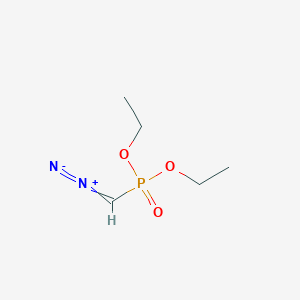
6-(Phenylthio)nicotinonitrile
Overview
Description
6-(Phenylthio)nicotinonitrile, also known as PTN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTN is a member of the nicotinonitrile family and is a potent inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes.
Mechanism of Action
6-(Phenylthio)nicotinonitrile works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, 6-(Phenylthio)nicotinonitrile disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
6-(Phenylthio)nicotinonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-(Phenylthio)nicotinonitrile inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have also shown that 6-(Phenylthio)nicotinonitrile has anticancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(Phenylthio)nicotinonitrile in lab experiments is its potency and specificity. 6-(Phenylthio)nicotinonitrile is a potent inhibitor of CK2, making it an effective tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using 6-(Phenylthio)nicotinonitrile is its toxicity. 6-(Phenylthio)nicotinonitrile has been shown to have toxic effects on some cell lines, making it necessary to use caution when handling and using the compound.
Future Directions
There are several future directions for research on 6-(Phenylthio)nicotinonitrile. One direction is to investigate the potential of 6-(Phenylthio)nicotinonitrile as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the role of CK2 in other cellular processes and identify other potential targets for 6-(Phenylthio)nicotinonitrile. Additionally, further studies are needed to determine the optimal dosage and administration of 6-(Phenylthio)nicotinonitrile for therapeutic purposes.
Conclusion
In conclusion, 6-(Phenylthio)nicotinonitrile is a promising compound with potential applications in cancer research and the treatment of inflammatory diseases. Its potency and specificity make it an effective tool for studying the role of CK2 in various cellular processes. However, its toxicity should be considered when handling and using the compound. Further research is needed to fully understand the potential of 6-(Phenylthio)nicotinonitrile as a therapeutic agent and to identify other potential targets for the compound.
Scientific Research Applications
6-(Phenylthio)nicotinonitrile has been shown to have potential applications in various scientific research fields. One of the most significant applications is in cancer research. 6-(Phenylthio)nicotinonitrile has been found to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. 6-(Phenylthio)nicotinonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
6-phenylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDVHTWWMQBBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371892 | |
| Record name | 6-(PHENYLTHIO)NICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259683-21-1 | |
| Record name | 6-(PHENYLTHIO)NICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)


![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)






